molecular formula C7H9NO3 B13553102 rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis

rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis

Cat. No.: B13553102
M. Wt: 155.15 g/mol
InChI Key: HBESRPJSITYZCJ-VDTYLAMSSA-N
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Description

rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis: is a heterocyclic compound that features a pyrano-oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis typically involves cyclization reactions. One common method includes the use of alkynyl triazenes and dioxazoles in a gold-catalyzed regioselective [3 + 2] cycloaddition . This method features mild reaction conditions and scalability, making it suitable for both laboratory and industrial production.

Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the oxazole ring, can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles, reduced pyrano-oxazole derivatives, and oxidized forms of the original compound.

Scientific Research Applications

Chemistry: In organic synthesis, rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the materials science industry, this compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison: While these compounds share a similar oxazole core, rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis is unique due to its pyrano ring structure. This structural difference imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(3aR,7aS)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde

InChI

InChI=1S/C7H9NO3/c9-4-6-5-2-1-3-10-7(5)11-8-6/h4-5,7H,1-3H2/t5-,7+/m1/s1

InChI Key

HBESRPJSITYZCJ-VDTYLAMSSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](OC1)ON=C2C=O

Canonical SMILES

C1CC2C(OC1)ON=C2C=O

Origin of Product

United States

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